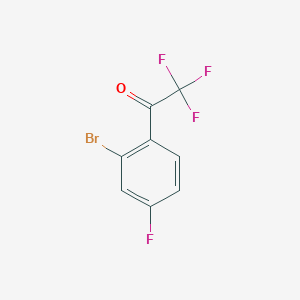
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields.Molecular Structure Analysis
The structural analysis of fluorinated α-aminonitrile compounds, closely related to “1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone”, reveals detailed insights into their molecular geometry. X-ray crystallography and theoretical calculations have been employed to elucidate the orthorhombic crystal structure and the equilibrium geometry of these compounds.Chemical Reactions Analysis
Reactivity studies involving related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry.Physical And Chemical Properties Analysis
The physical properties, such as solubility and crystalline structure, of related compounds have been extensively studied using techniques like X-ray crystallography. These studies provide essential data for understanding the solubility, stability, and crystalline form of “1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone”, which are crucial for its application in various chemical reactions.Aplicaciones Científicas De Investigación
Electrooptical Applications : Gray and Kelly (1981) reported the production of low melting esters with large nematic ranges by introducing various substituents, including fluoro and bromo, into the phenolic moiety of certain carboxylates. These compounds, including derivatives of 4-n-alkyl-2-fluorophenyl, showed useful electrooptical properties and very low injected smectic tendencies, suggesting applications in liquid crystal technology (Gray & Kelly, 1981).
Pharmaceutical Development : Tucker and Chesterson (1988) discussed the resolution of a nonsteroidal antiandrogen, where the precursor thioether involved a compound structurally related to 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. This study is significant in pharmaceutical chemistry, particularly in the development of specific enantiomer drugs (Tucker & Chesterson, 1988).
Chemical Synthesis and Bioreduction : González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the chemical synthesis of a series of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases. This research indicates the compound's potential in synthetic organic chemistry and biocatalysis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Intermediate for Biologically Active Compounds : Wang et al. (2016) synthesized an important intermediate for many biologically active compounds using a compound structurally related to 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. This highlights its role in the synthesis of complex bioactive molecules (Wang et al., 2016).
Polymer Science : Li et al. (2006) developed a new bisphenol monomer containing a moiety structurally similar to the compound . This monomer was used to create high molecular weight linear poly(arylene ether sulfone)s, which have applications in materials science, especially in the development of polymers with specific properties (Li et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWBMSWTKZOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

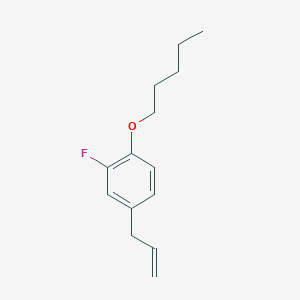
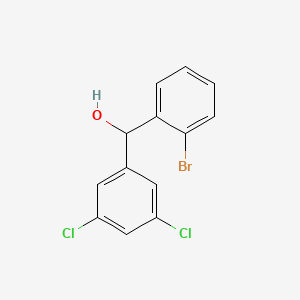
![4-[(Allyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7989334.png)
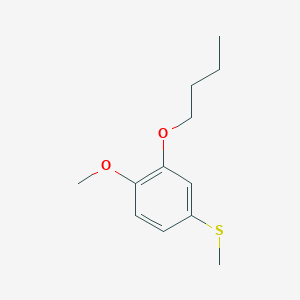
![1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989354.png)

![O1-[2-(3,4-Dichlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989379.png)
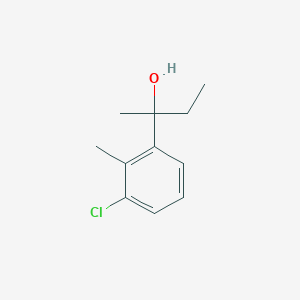
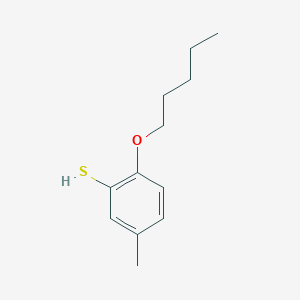

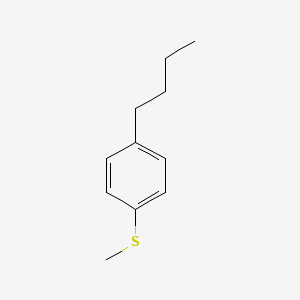
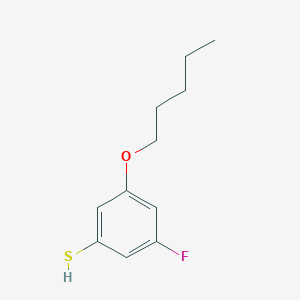

![Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7989420.png)